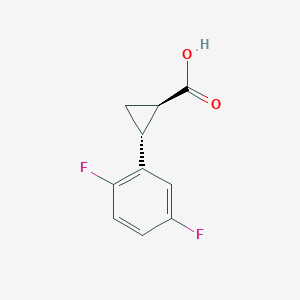

(1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid

Description

The compound "(1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid" is a cyclopropane derivative featuring a carboxylic acid group and a 2,5-difluorophenyl substituent. Cyclopropane-based compounds are of significant interest in medicinal chemistry due to their conformational rigidity and ability to modulate pharmacokinetic properties. These analogs serve as critical intermediates in drug synthesis, such as Ticagrelor precursors, and exhibit diverse physicochemical and biological properties .

Propriétés

IUPAC Name |

(1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c11-5-1-2-9(12)7(3-5)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14)/t6-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZJYHGCTGBDMR-POYBYMJQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a difluorophenyl-substituted alkene, using a carbenoid reagent. Common reagents for cyclopropanation include diazo compounds and transition metal catalysts. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and the reactions are carried out at low temperatures to ensure stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired enantiomer in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

(1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or esters, while reduction can produce alcohols or hydrocarbons.

Applications De Recherche Scientifique

(1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its unique structural features.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism by which (1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance binding affinity and selectivity for certain molecular targets.

Comparaison Avec Des Composés Similaires

Difluorophenyl Isomers

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic Acid (CAS 220352-36-3)

rac-(1R,2R)-2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic Acid (CAS 1955548-02-3)

trans,rac-(1R,2R)-2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic Acid (CAS 455267-88-6)

Halogen-Substituted Analogs

(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic Acid (CAS 1181230-38-5)

- Molecular Formula : C₁₀H₉ClO₂; MW : 196.63 .

- Comparison : Chlorine’s larger atomic radius and lower electronegativity vs. fluorine reduce polarity, increasing lipophilicity (LogP ~1.74 for 3,4-difluoro vs. estimated higher LogP for chloro analog) .

(1R,2R)-2-(4-Fluorophenyl)cyclopropane-1-carboxylic Acid (CAS 161711-27-9)

Methoxy-Substituted Derivatives

rel-(1R,2R)-2-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic Acid (CAS 1430328-71-4)

Cyano-Substituted Cyclopropanes

trans-2-Cyanocyclopropanecarboxylic Acid (CAS 39891-82-2)

- Molecular Formula: C₅H₅NO₂; MW: 111.10 .

- Key Difference: The cyano group introduces strong electron-withdrawing effects, lowering pKa (estimated ~1.5) and increasing acidity compared to fluorophenyl analogs (pKa ~4.33) .

Data Tables

Table 1: Comparative Analysis of Cyclopropane Carboxylic Acid Derivatives

Activité Biologique

(1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with significant biological activity. This compound has garnered interest in pharmaceutical research due to its potential therapeutic applications. Understanding its biological activity involves exploring its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H8F2O2

- Molecular Weight : 198.17 g/mol

- CAS Number : 220352-36-3

- Structure : The compound features a cyclopropane ring substituted with a difluorophenyl group and a carboxylic acid functional group.

The biological activity of (1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Modulation of Receptor Activity : It interacts with various receptors, influencing cellular signaling pathways that regulate physiological responses.

Pharmacological Effects

Research indicates that (1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid exhibits the following pharmacological effects:

- Anti-inflammatory Properties : Studies have demonstrated its ability to reduce inflammation in animal models.

- Analgesic Effects : It has been associated with pain relief in various experimental setups.

Case Study 1: Anti-inflammatory Effects

A study conducted on rodents demonstrated that administration of (1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid significantly reduced markers of inflammation. The results indicated a decrease in cytokine levels and improved clinical scores in models of induced inflammation.

Case Study 2: Analgesic Activity

In a separate investigation, the compound was tested for analgesic properties using the formalin test in rats. Results showed that it effectively reduced pain responses compared to control groups, suggesting potential use as an analgesic agent.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid, and how are stereochemical outcomes controlled?

- Methodology : Cyclopropanation is a critical step, often achieved via transition metal-catalyzed reactions (e.g., using diazo compounds). For example, cyclopropane ring formation can be optimized using chiral catalysts to ensure (1R,2R) stereochemistry . Fluorination of the phenyl ring is typically performed via halogen-exchange reactions or directed ortho-metalation. Post-synthetic purification (e.g., chiral HPLC) confirms enantiomeric purity, as seen in racemic mixtures resolved in related compounds .

- Key Data :

| Step | Reagents/Conditions | Yield | Stereocontrol Method |

|---|---|---|---|

| Cyclopropanation | Diazo compound, Rh(II) catalyst | 60-75% | Chiral auxiliaries |

| Fluorination | Selectfluor®, Pd catalysis | 50-65% | Directed C-H activation |

Q. How is the compound characterized to confirm its structure and purity?

- Methodology :

- Stereochemistry : X-ray crystallography or NOESY NMR to confirm (1R,2R) configuration .

- Purity : Chiral HPLC (e.g., using a CHIRALPAK® column) to separate enantiomers; ≥98% purity is standard for research use .

- Functional groups : FT-IR for carboxylic acid (-COOH) and fluorophenyl (-F) moieties; NMR for fluorine environment analysis .

Q. What stability considerations are critical for handling and storage?

- Methodology :

- Storage : -20°C under inert gas (argon) to prevent hydrolysis of the cyclopropane ring or decarboxylation .

- Handling : Use gloveboxes for moisture-sensitive steps; avoid prolonged exposure to light (UV degradation observed in analogs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

- Methodology :

- Substituent variation : Replace 2,5-difluorophenyl with 3,4-difluorophenyl (as in , D008) to assess positional effects on biological activity .

- Core modifications : Introduce methyl or trifluoromethyl groups to the cyclopropane ring (e.g., as in ) to evaluate steric/electronic impacts .

- Assays : Use enzyme inhibition assays (e.g., for kinase targets) or cellular uptake studies with isotopic labeling (e.g., for tracking) .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Purity verification : Re-test compounds using orthogonal methods (e.g., LC-MS vs. HPLC) to rule out impurity-driven artifacts .

- Assay standardization : Compare results under identical conditions (pH, temperature) and cell lines (e.g., HEK293 vs. HeLa discrepancies in ) .

- Computational validation : Molecular docking to predict binding affinities against targets like fungal CYP51 (as in ’s Albaconazole analog) .

Q. What computational strategies are effective for studying its conformational dynamics and target interactions?

- Methodology :

- Molecular dynamics (MD) : Simulate cyclopropane ring strain and its effect on binding pocket interactions (e.g., with fungal lanosterol demethylase) .

- Docking studies : Use software like AutoDock Vina to predict binding modes, validated by mutagenesis data (e.g., F126A mutations in target proteins) .

Q. How to address challenges in achieving enantiomeric purity during large-scale synthesis?

- Methodology :

- Catalyst optimization : Screen chiral ligands (e.g., BINAP derivatives) for asymmetric cyclopropanation .

- Kinetic resolution : Use lipases or esterases to selectively hydrolyze undesired enantiomers (applied in ’s racemic mixture resolution) .

Data Contradiction Analysis

- Case Example : Discrepancies in antifungal activity between studies may arise from differences in fungal strains (e.g., Candida albicans vs. Aspergillus fumigatus) or compound stereopurity. A 2020 study () showed that (1R,2R) stereochemistry in Albaconazole analogs is critical for CYP51 inhibition, while racemic mixtures exhibit reduced efficacy .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.